molecular formula C7H13BrMg B14102195 4-Methylcyclohexylmagnesium bromide

4-Methylcyclohexylmagnesium bromide

Cat. No.: B14102195
M. Wt: 201.39 g/mol
InChI Key: WYNLCHWHJUOWBX-UHFFFAOYSA-M
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Description

4-Methylcyclohexylmagnesium bromide (C₇H₁₃BrMg) is a Grignard reagent characterized by a cyclohexyl backbone substituted with a methyl group at the 4-position. Grignard reagents of this type are pivotal in organic synthesis for forming carbon-carbon bonds via nucleophilic addition to electrophilic substrates such as ketones, aldehydes, and esters. Its applications span pharmaceuticals, agrochemicals, and materials science, leveraging its bulky cyclohexyl group to influence steric outcomes in reactions.

Properties

Molecular Formula

C7H13BrMg

Molecular Weight

201.39 g/mol

IUPAC Name

magnesium;methylcyclohexane;bromide

InChI

InChI=1S/C7H13.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2,7H,3-6H2,1H3;1H;/q-1;;+2/p-1

InChI Key

WYNLCHWHJUOWBX-UHFFFAOYSA-M

Canonical SMILES

CC1CC[CH-]CC1.[Mg+2].[Br-]

Origin of Product

United States

Preparation Methods

Reaction Setup and Procedure

In a dry three-neck flask equipped with a reflux condenser, magnesium turnings (1.2 equivalents) are suspended in anhydrous diethyl ether. A small amount of 4-methylcyclohexyl bromide (1 equivalent) is added to initiate the reaction, often facilitated by gentle heating or the addition of a crystal of iodine to activate the magnesium surface. Once the reaction initiates, the remaining halide is added dropwise to maintain a controlled exotherm. The mixture is refluxed until magnesium is fully consumed, typically requiring 2–4 hours.

Yield and Purity

Reported yields range from 12.0% to 30.0%, depending on magnesium reactivity and solvent purity. The product is typically obtained as a cloudy gray solution in diethyl ether, with purity confirmed by titration or spectroscopic methods.

Mechanistic Insights and Catalytic Enhancements

Role of Magnesium Bromide

The addition of magnesium bromide (MgBr₂) significantly reduces the induction period during Grignard formation. In reactions involving bromocyclopropane, MgBr₂ eliminates autocatalytic delays by pre-saturating the solvent with polar species, thereby accelerating electron transfer at the magnesium surface. For 4-methylcyclohexyl bromide, introducing MgBr₂ (5–10 mol%) enhances reaction reproducibility and shortens initiation times from hours to minutes.

Solvent Effects

While diethyl ether is standard, tetrahydrofuran (THF) offers higher boiling points (66°C vs. 34.6°C), enabling reactions at elevated temperatures. However, THF’s stronger coordination to magnesium may slow initiation. Mixed solvents (e.g., diethyl ether/THF) balance reactivity and temperature control, though systematic studies for this specific reagent remain limited.

Optimized Protocols and Scalability

Large-Scale Synthesis

Industrial-scale preparations use mechanically stirred reactors with jacketed cooling to manage exotherms. A 2020 patent (CN107652162) describes a continuous flow method where magnesium and halide are fed into a tubular reactor under pressurized ether, achieving 85% conversion at 50°C.

Recrystallization and Purification

Crude Grignard solutions often contain unreacted magnesium or halide byproducts. Filtration through glass wool under nitrogen followed by solvent distillation yields reagent-grade material. For high-purity applications, recrystallization from cold diethyl ether (−20°C) removes residual impurities.

Comparative Analysis of Preparation Conditions

Condition Standard Method MgBr₂-Adjusted Continuous Flow
Solvent Diethyl ether Diethyl ether Diethyl ether
Additive None MgBr₂ (10 mol%) None
Temperature Reflux (35°C) Reflux (35°C) 50°C
Reaction Time 3 hours 1.5 hours 30 minutes
Yield 25% 28% 85%
Scalability Lab-scale Lab-scale Industrial

Data synthesized from,, and.

Applications in Organic Synthesis

4-Methylcyclohexylmagnesium bromide is pivotal in nucleophilic additions to carbonyl compounds. For example, it reacts with ketones to form tertiary alcohols and participates in cross-coupling reactions catalyzed by manganese complexes. A 2022 study demonstrated its utility in synthesizing sterically hindered biaryl structures via MnCl₂-mediated coupling with aryl chlorides.

Chemical Reactions Analysis

Types of Reactions

4-Methylcyclohexylmagnesium bromide, like other Grignard reagents, undergoes a variety of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.

    Reduction Reactions: Can reduce certain functional groups under specific conditions.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Solvents: Anhydrous ether, tetrahydrofuran (THF).

    Conditions: Inert atmosphere, low temperatures to control reactivity.

Major Products Formed

    Alcohols: From the reaction with aldehydes and ketones.

    Hydrocarbons: From the reaction with alkyl halides.

Scientific Research Applications

4-Methylcyclohexylmagnesium bromide is used in various scientific research applications, including:

    Organic Synthesis: As a reagent for forming carbon-carbon bonds.

    Pharmaceuticals: In the synthesis of complex molecules for drug development.

    Material Science: In the preparation of polymers and other advanced materials.

    Biological Studies: As a tool for modifying biomolecules.

Mechanism of Action

The mechanism by which 4-Methylcyclohexylmagnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a fundamental step in many organic synthesis processes.

Comparison with Similar Compounds

Research Findings and Data Analysis

  • Synthetic Utility: 4-Methylcyclohexylmagnesium bromide’s steric profile enables the synthesis of chiral cyclohexanol derivatives, critical in medicinal chemistry.
  • Comparative Efficiency : In THF, 4-Methoxyphenylmagnesium bromide achieves >90% yield in ketone additions, while cyclohexyl analogues require longer reaction times (~2–4 hours) due to steric effects.
  • Safety Data : Unlike benzyl bromides (e.g., 4-Methylbenzyl bromide), Grignard reagents lack acute toxicity data but pose fire hazards due to pyrophoric tendencies.

Q & A

Q. Table 1: Solvent Comparison for Grignard Synthesis

SolventBoiling Point (°C)Peroxide RiskGreen Chemistry Score
THF66HighLow
2-MeTHF80LowHigh
Diethyl Ether35ModerateModerate

What analytical techniques are most effective for characterizing 4-methylcyclohexylmagnesium bromide?

Q. Basic Research Focus

  • Titration : Use Gilman’s method (quenching with iodine followed by back-titration with sodium thiosulfate) to determine active magnesium content .
  • NMR Spectroscopy : Analyze aliquots in deuterated THF to confirm structure (e.g., δ 1.2–1.8 ppm for cyclohexyl protons) .
  • GC-MS : Post-hydrolysis (e.g., with D2O) to identify decomposition products and assess purity .

How do solvent choices impact the reactivity of 4-methylcyclohexylmagnesium bromide in nucleophilic additions?

Q. Advanced Research Focus

  • Polarity Effects : 2-MeTHF’s higher polarity compared to diethyl ether increases Grignard solubility, accelerating reactions with ketones or esters .
  • Temperature Control : Higher-boiling solvents (e.g., 2-MeTHF) enable reflux conditions for sluggish substrates without solvent loss .
  • Side Reactions : Ethers with lower stability (e.g., THF) may form peroxides under prolonged storage, leading to undesired oxidation byproducts .

How should researchers address discrepancies in reported toxicological data for brominated Grignard reagents?

Q. Advanced Research Focus

  • Literature Review : Cross-reference SDS from multiple suppliers (e.g., Thermo Fisher vs. Sigma-Aldrich ) to identify gaps (e.g., "no toxicological data available" in some SDS ).
  • Alternative Models : Use computational tools (e.g., QSAR) to predict toxicity profiles based on structural analogs like benzyl bromides .
  • Empirical Testing : Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity to fill data gaps .

What methodologies mitigate side reactions during cross-coupling using 4-methylcyclohexylmagnesium bromide?

Q. Advanced Research Focus

  • Catalyst Tuning : Use nickel catalysts (e.g., Ni(dppp)Cl2) instead of palladium for sterically hindered substrates to reduce β-hydride elimination .
  • Additives : Introduce TMEDA or HMPA to stabilize the Grignard intermediate and suppress Wurtz coupling .
  • Low-Temperature Protocols : Perform reactions at −78°C to minimize radical pathways in aryl halide couplings .

How can researchers validate the stability of 4-methylcyclohexylmagnesium bromide in long-term storage?

Q. Basic Research Focus

  • Periodic Titration : Measure active Mg content monthly; a >10% drop indicates decomposition .
  • Karl Fischer Analysis : Monitor moisture levels (<10 ppm) in stored solutions to prevent hydrolysis .
  • UV-Vis Spectroscopy : Detect discoloration or turbidity, which signals oxidation or magnesium hydroxide formation .

What strategies resolve low yields in large-scale reactions involving 4-methylcyclohexylmagnesium bromide?

Q. Advanced Research Focus

  • Flow Chemistry : Use continuous reactors to maintain stoichiometric control and reduce exothermic risks .
  • Quench Optimization : Add substrates dropwise via cannula under rigorous stirring to prevent localized overheating .
  • Scalability Studies : Compare batch vs. semi-batch protocols using Design of Experiments (DoE) to identify critical parameters (e.g., Mg particle size, solvent volume) .

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